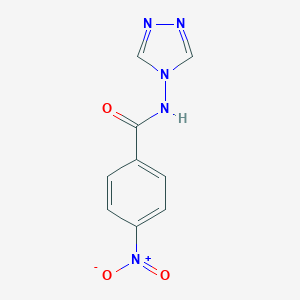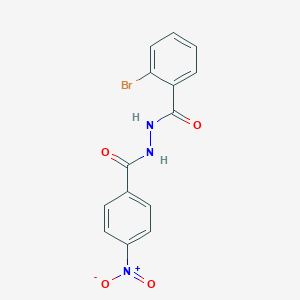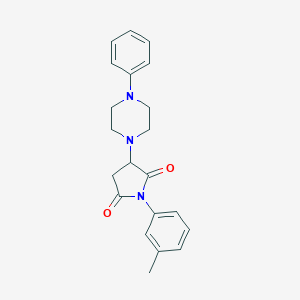![molecular formula C24H30N8O B391234 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B391234.png)
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group, an anilino group, a morpholinyl group, and a triazinyl hydrazone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and biological research.
Vorbereitungsmethoden
The synthesis of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(Diethylamino)benzaldehyde: This can be achieved by reacting 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Synthesis of 4-anilino-6-morpholin-4-yl-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and morpholine in the presence of a base such as sodium carbonate.
Coupling Reaction: The final step involves the coupling of 4-(Diethylamino)benzaldehyde with 4-anilino-6-morpholin-4-yl-1,3,5-triazine in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents used in these reactions include bases like sodium carbonate, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential as an inhibitor of enzymes such as aldehyde dehydrogenase, which plays a role in metabolic pathways.
Medicine: Research has explored its potential use in overcoming drug resistance in cancer cells by inhibiting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. For example, as an inhibitor of aldehyde dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can disrupt metabolic pathways and has been studied for its potential to overcome drug resistance in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE include:
4-(Diethylamino)benzaldehyde: A simpler compound lacking the triazine and hydrazone moieties.
4-anilino-6-morpholin-4-yl-1,3,5-triazine: Lacks the benzaldehyde and hydrazone groups.
4-(Diethylamino)benzaldehyde hydrazone: Lacks the triazine and morpholinyl groups.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C24H30N8O |
|---|---|
Molekulargewicht |
446.5g/mol |
IUPAC-Name |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H30N8O/c1-3-31(4-2)21-12-10-19(11-13-21)18-25-30-23-27-22(26-20-8-6-5-7-9-20)28-24(29-23)32-14-16-33-17-15-32/h5-13,18H,3-4,14-17H2,1-2H3,(H2,26,27,28,29,30)/b25-18+ |
InChI-Schlüssel |
RBBDAWMHKIZLJW-XIEYBQDHSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-pyridinylmethylene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B391153.png)
![3-nitro-N'-[3-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B391154.png)
![2-[(2-{2-[3-nitro-4-(1-pyrrolidinyl)benzylidene]hydrazino}-2-oxoethyl)sulfanyl]-N-phenylacetamide](/img/structure/B391155.png)
![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3,5-dinitrobenzoic acid](/img/structure/B391157.png)
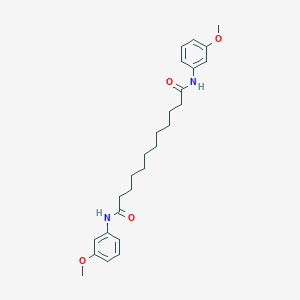
![N'-{[5-(1-piperidinyl)-2-furyl]methylene}octanohydrazide](/img/structure/B391159.png)
![1-({[4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B391160.png)
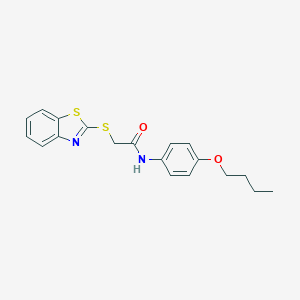
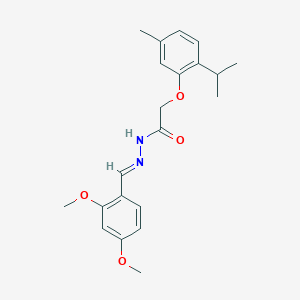
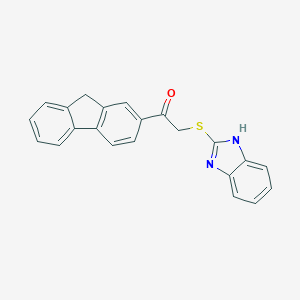
![4-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391170.png)
